molecular formula C11H15NO4 B13547461 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B13547461
M. Wt: 225.24 g/mol
InChI Key: BRMVGWDPJIJYDS-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxy-3-methylbenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form an intermediate compound.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Sourcing: Procurement of high-purity starting materials.

    Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.

    Purification: Use of techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of 2-Amino-3-oxo-3-(4-methoxy-3-methylphenyl)propanoic acid.

    Reduction: Formation of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propylamine.

    Substitution: Formation of 2-Amino-3-hydroxy-3-(4-hydroxy-3-methylphenyl)propanoic acid.

Scientific Research Applications

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and transport proteins.

    Pathways: It may influence metabolic pathways, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the methyl group on the phenyl ring.

    2-Amino-3-hydroxy-3-(4-methylphenyl)propanoic acid: Lacks the methoxy group on the phenyl ring.

    2-Amino-3-hydroxy-3-phenylpropanoic acid: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-6-5-7(3-4-8(6)16-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)

InChI Key

BRMVGWDPJIJYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C(=O)O)N)O)OC

Origin of Product

United States

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